PARP14 inhibitor H10
Overview
Description
The compound “H10” refers to a class of compounds with the molecular formula C4H10, commonly known as butane. Butane is a saturated hydrocarbon containing four carbon atoms and ten hydrogen atoms. It is a colorless, odorless gas at room temperature and is primarily used as a fuel and a feedstock in the production of other chemicals .
Mechanism of Action
Target of Action
The primary target of the compound known as “PARP14 inhibitor H10” or “3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid” is PARP14 . PARP14 is a member of the poly (ADP-ribose)-polymerase (PARP) superfamily of proteins . This family of proteins is involved in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and cellular proliferation .
Mode of Action
The compound selectively inhibits PARP14 . It does this by binding to the PARP14 enzyme and preventing it from performing its catalytic function . The inhibition of PARP14 leads to the accumulation of damaged DNA in cancer cells, which can eventually trigger cell death .
Biochemical Pathways
PARP14 has been implicated in promoting protumor macrophage polarization and suppressing the antitumor inflammatory response due to its role in modulating interleukin-4 (IL-4) and interferon-g signaling pathways . By inhibiting PARP14, the compound can reverse these effects and induce an inflammatory response .
Pharmacokinetics
It is known that the compound is a selective inhibitor against parp14, with an ic50 value of 490 nm This suggests that the compound has a high affinity for PARP14, which could potentially impact its bioavailability
Result of Action
The inhibition of PARP14 by the compound results in a reversal of IL-4-driven protumor gene expression in macrophages and induces an inflammatory mRNA signature . This can lead to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
The “PARP14 inhibitor H10” is involved in the process of ADP-ribosylation, a post-translational modification that plays a role in various processes including DNA damage repair, transcriptional regulation, and cellular proliferation . This compound interacts with the enzyme PARP14, inhibiting its activity . It has been found to bind both the NAD+ and adenine subsites of PARP14 .
Cellular Effects
In cellular contexts, “this compound” has been found to reverse IL-4-driven protumor gene expression in macrophages . It also induces an inflammatory mRNA signature in primary human tumor explants, suggesting its potential utility in treating cancer .
Molecular Mechanism
The molecular mechanism of “this compound” involves the inhibition of PARP14, an enzyme that catalyzes the transfer of a single ADP moiety to target proteins . By inhibiting PARP14, this compound can reverse IL-4-driven protumor gene expression and induce caspase-3/7-mediated cell apoptosis .
Metabolic Pathways
“this compound” is involved in the process of ADP-ribosylation, a post-translational modification that involves the transfer of one or more ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to target proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane can be synthesized through various methods, including:
Hydrogenation of Butenes: Butane is produced by the catalytic hydrogenation of butenes (C4H8) in the presence of a metal catalyst such as nickel or platinum.
Cracking of Petroleum: Butane is obtained as a byproduct during the catalytic cracking of petroleum fractions in refineries.
Industrial Production Methods
Industrially, butane is primarily produced from natural gas and petroleum refineries. It is separated from other hydrocarbons through fractional distillation and stored under pressure as a liquid .
Chemical Reactions Analysis
Types of Reactions
Butane undergoes several types of chemical reactions, including:
Combustion: Butane reacts with oxygen to produce carbon dioxide and water. This exothermic reaction is commonly used in heating appliances and engines. [ 2C4H10 + 13O2 \rightarrow 8CO2 + 10H2O ]
Halogenation: Butane reacts with halogens such as chlorine or bromine to form halogenated butanes. For example, the reaction with chlorine produces butyl chloride and hydrogen chloride. [ C4H10 + Cl2 \rightarrow C4H9Cl + HCl ]
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Halogenated butanes (e.g., butyl chloride) and hydrogen halides (e.g., hydrogen chloride).
Scientific Research Applications
Butane has several scientific research applications, including:
Chemistry: Used as a feedstock for the production of ethylene and butadiene, which are important building blocks for polymers and other chemicals.
Biology: Utilized in gas chromatography as a carrier gas due to its inert nature.
Medicine: Employed in the production of aerosol propellants for inhalers and other medical devices.
Industry: Used as a fuel for lighters, portable stoves, and heating appliances.
Comparison with Similar Compounds
Similar Compounds
Propane (C3H8): A three-carbon alkane used as a fuel and a refrigerant.
Pentane (C5H12): A five-carbon alkane used as a solvent and in the production of polystyrene foam.
Uniqueness of Butane
Boiling Point: Butane has a boiling point of -1°C, making it suitable for use in portable fuel applications where it can be easily liquefied and stored under pressure.
Combustion Efficiency: Butane burns cleanly, producing minimal soot and pollutants compared to other hydrocarbons.
Butane’s unique properties, such as its low boiling point and clean combustion, make it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOMSHSMJCWQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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